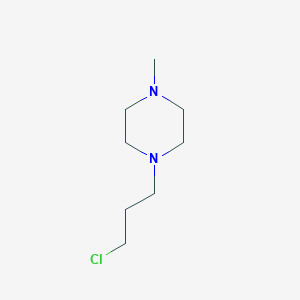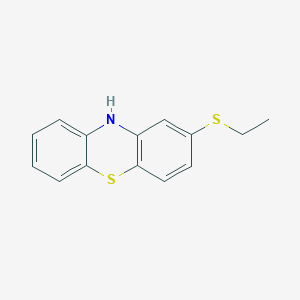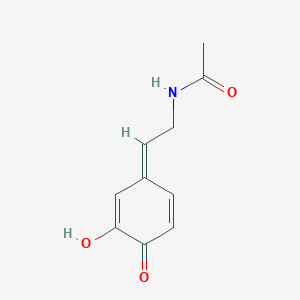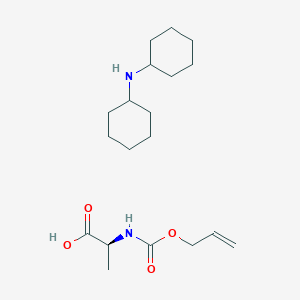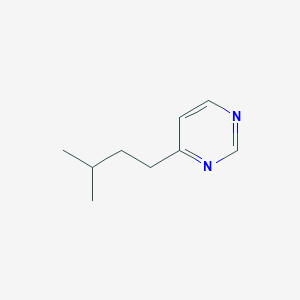
4-(3-Methylbutyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbutyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The compound has a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol. 4-(3-Methylbutyl)pyrimidine has been widely studied in the field of organic chemistry due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3-Methylbutyl)pyrimidine is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms such as bacteria and fungi. This is achieved through the disruption of various metabolic pathways and the inhibition of key enzymes involved in these pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(3-Methylbutyl)pyrimidine have been studied extensively. The compound has been shown to have a wide range of effects on various biological systems. For example, it has been found to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus. It has also been shown to have antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-Methylbutyl)pyrimidine in lab experiments is its relatively low cost and availability. The compound is easily synthesized and can be obtained in large quantities. However, one of the main limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to certain cell lines and may cause adverse effects in vivo.
Orientations Futures
There are several future directions for research on 4-(3-Methylbutyl)pyrimidine. One potential area of research is in the development of new drugs and pharmaceuticals. The compound has shown promising results in the treatment of various diseases and may be further developed as a potential drug candidate. Another area of research is in the development of new synthetic methods for the compound. New methods may lead to higher yields and lower costs, making the compound more accessible for research and development. Additionally, further studies may be conducted to investigate the potential toxic effects of the compound and to develop methods to mitigate these effects.
Conclusion
In conclusion, 4-(3-Methylbutyl)pyrimidine is a heterocyclic organic compound that has potential applications in various fields. The compound has been extensively studied in the field of organic chemistry and has been found to exhibit antifungal, antibacterial, and antiviral properties. The compound is easily synthesized and can be obtained in large quantities, making it a potential candidate for the development of new drugs and pharmaceuticals. However, the compound may have potential toxic effects and further studies are needed to investigate these effects and to develop methods to mitigate them.
Méthodes De Synthèse
The synthesis of 4-(3-Methylbutyl)pyrimidine can be achieved through several methods. One of the most common methods involves the reaction between 3-methylbutylamine and 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(3-Methylbutyl)pyrimidine with a yield of around 60-70%. Other methods of synthesis include the reaction between 3-methylbutyl isocyanate and cyanoacetic acid, or the reaction between 3-methylbutyl isocyanide and ethyl cyanoacetate.
Applications De Recherche Scientifique
4-(3-Methylbutyl)pyrimidine has been the subject of extensive research in the field of organic chemistry due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs and pharmaceuticals. The compound has been found to exhibit antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs to treat various diseases.
Propriétés
Numéro CAS |
116186-27-7 |
|---|---|
Nom du produit |
4-(3-Methylbutyl)pyrimidine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-(3-methylbutyl)pyrimidine |
InChI |
InChI=1S/C9H14N2/c1-8(2)3-4-9-5-6-10-7-11-9/h5-8H,3-4H2,1-2H3 |
Clé InChI |
UQYXNNGIYNFZFW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=NC=NC=C1 |
SMILES canonique |
CC(C)CCC1=NC=NC=C1 |
Synonymes |
Pyrimidine, 4-(3-methylbutyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



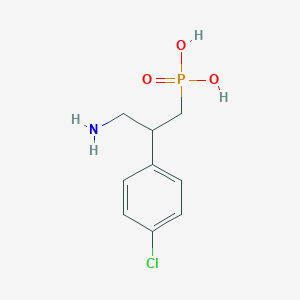
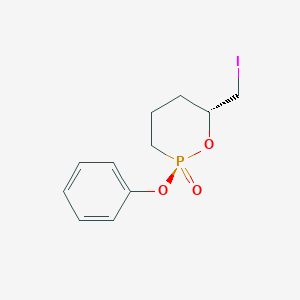
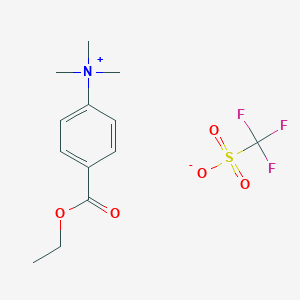
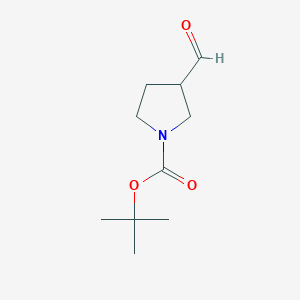
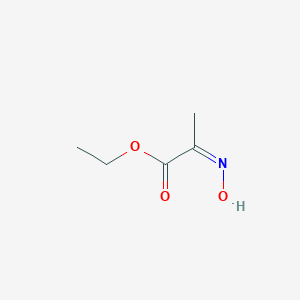
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
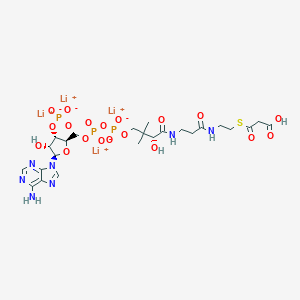
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
